molecular formula C28H29NO5S B1390356 Fmoc-d-pen(pmeobzl)-oh CAS No. 159618-54-9

Fmoc-d-pen(pmeobzl)-oh

Cat. No.: B1390356
CAS No.: 159618-54-9
M. Wt: 491.6 g/mol
InChI Key: VLSRXSQDFSBEAO-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-d-pen(pmeobzl)-oh, also known as N-(9-Fluorenylmethoxycarbonyl)-d-penicillamine(p-methoxybenzyl)-oh, is a derivative of penicillamine. This compound is commonly used in peptide synthesis due to its ability to protect amino acids during the synthesis process. The Fmoc group is a popular protecting group for the amino function in peptide synthesis, and the d-penicillamine derivative is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-d-pen(pmeobzl)-oh typically involves the following steps:

    Protection of the Amino Group: The amino group of d-penicillamine is protected using the Fmoc group. This is usually achieved by reacting d-penicillamine with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Protection of the Thiol Group: The thiol group of d-penicillamine is protected using p-methoxybenzyl chloride (pmeobzl-Cl) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of d-penicillamine are reacted with Fmoc-Cl and pmeobzl-Cl under controlled conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Fmoc-d-pen(pmeobzl)-oh undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Substitution: The protected thiol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.

    Substitution: Various nucleophiles can be used to substitute the p-methoxybenzyl group under basic conditions.

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Fmoc-d-pen(pmeobzl)-oh is widely used in peptide synthesis as a building block. Its stability and reactivity make it an ideal candidate for synthesizing complex peptides and proteins.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of sulfur-containing amino acids in biological systems.

Medicine

In medicinal chemistry, this compound is used to develop peptide-based drugs. Its derivatives have shown potential in treating various diseases, including cancer and autoimmune disorders.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its stability and ease of handling make it a preferred choice for industrial applications.

Mechanism of Action

The mechanism of action of Fmoc-d-pen(pmeobzl)-oh involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the p-methoxybenzyl group protects the thiol group. During peptide synthesis, these protecting groups are selectively removed to allow the formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-d-pen(trt)-oh: Another derivative of d-penicillamine with a trityl protecting group for the thiol group.

    Fmoc-d-cys(pmeobzl)-oh: A derivative of d-cysteine with similar protecting groups.

Uniqueness

Fmoc-d-pen(pmeobzl)-oh is unique due to its specific combination of protecting groups, which provide stability and reactivity during peptide synthesis. Its derivatives offer a balance between protection and ease of deprotection, making it a versatile compound in various applications.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO5S/c1-28(2,35-17-18-12-14-19(33-3)15-13-18)25(26(30)31)29-27(32)34-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSRXSQDFSBEAO-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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